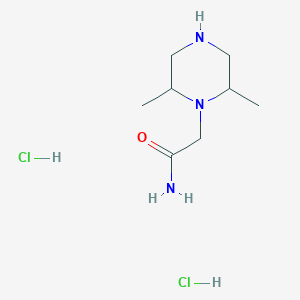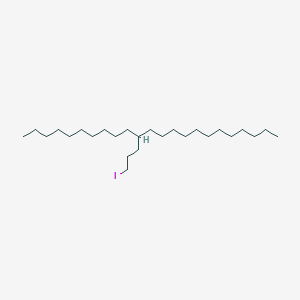
11-(3-Iodopropyl)tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-Iodopropyl)tricosane: is an organic compound with the molecular formula C26H53I It is a long-chain alkane with an iodine atom attached to the 11th carbon of the tricosane backbone through a three-carbon propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Iodopropyl)tricosane typically involves the alkylation of tricosane with 3-iodopropyl halide. The reaction can be carried out under reflux conditions in an inert solvent such as toluene. A base, such as sodium hydride or potassium carbonate, is often used to deprotonate the tricosane, facilitating the nucleophilic substitution reaction with the 3-iodopropyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 11-(3-Iodopropyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 11-(3-Aminopropyl)tricosane.
Reduction: Tricosane.
Oxidation: 11-(3-Hydroxypropyl)tricosane.
科学的研究の応用
Chemistry: 11-(3-Iodopropyl)tricosane is used as an intermediate in organic synthesis, particularly in the preparation of other functionalized long-chain alkanes. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long alkyl chain and functional group make it suitable for surface modification and the synthesis of advanced materials.
作用機序
The mechanism of action of 11-(3-Iodopropyl)tricosane depends on the specific chemical reactions it undergoes In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain
類似化合物との比較
Tricosane: A straight-chain alkane with no functional groups.
11-(3-Chloropropyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
11-(3-Bromopropyl)tricosane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 11-(3-Iodopropyl)tricosane is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to chlorine and bromine. This makes it more reactive in substitution reactions and provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C26H53I |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
11-(3-iodopropyl)tricosane |
InChI |
InChI=1S/C26H53I/c1-3-5-7-9-11-13-14-16-18-20-23-26(24-21-25-27)22-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
InChIキー |
OBUICBAVGZFGOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


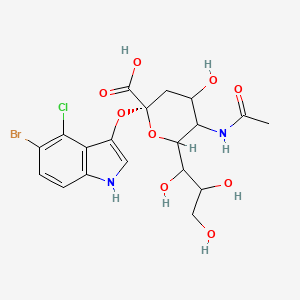
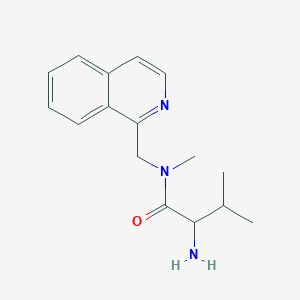
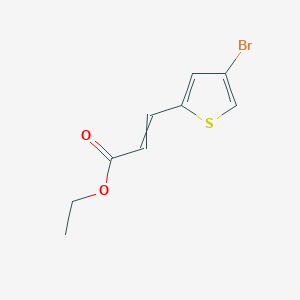

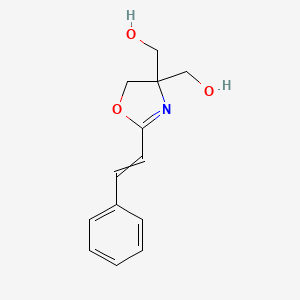
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)

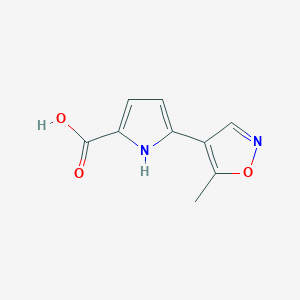
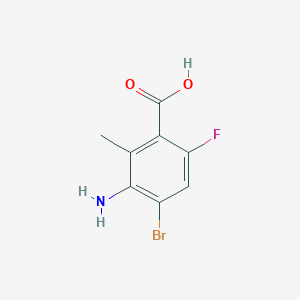
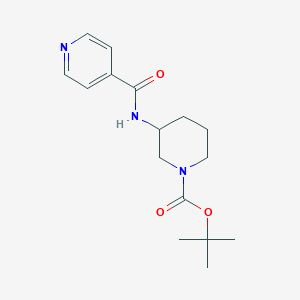

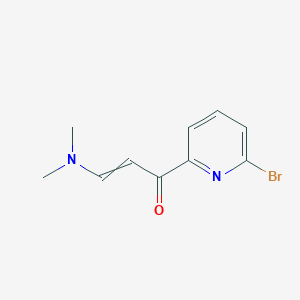
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
